5-(2-Methoxyphenyl)picolinic acid
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Overview
Description
5-(2-Methoxyphenyl)picolinic acid, also known as 2-methoxy-5-(pyridin-2-yl)benzoic acid, is a chemical compound with a molecular weight of 229.23 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyphenyl)picolinic acid typically involves the reaction of 2-methoxybenzaldehyde with picolinic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide in an organic solvent like ethanol. The reaction mixture is heated under reflux for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes or continuous flow reactions. These methods aim to optimize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: 5-(2-Hydroxyphenyl)picolinic acid.
Reduction: 5-(2-Methoxyphenyl)nicotinyl alcohol.
Substitution: 5-(2-Methoxy-4-nitrophenyl)picolinic acid.
Scientific Research Applications
5-(2-Methoxyphenyl)picolinic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor effects.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability and flame resistance.
Mechanism of Action
The mechanism of action of 5-(2-Methoxyphenyl)picolinic acid involves its interaction with specific molecular targets. It is known to bind to zinc finger proteins, altering their structure and function. This disruption can inhibit viral replication and other cellular processes, making it a potential antiviral agent . Additionally, it may interfere with cellular signaling pathways, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
- **5-(2-Methoxyphenyl)thio)picolinic acid
- **5-(4-Fluorophenyl)thio)picolinic acid
- **5-(p-Tolylthio)picolinic acid
Uniqueness
5-(2-Methoxyphenyl)picolinic acid stands out due to its methoxy group, which imparts unique chemical properties and reactivity. This functional group can participate in various chemical reactions, enhancing the compound’s versatility in synthetic applications .
Properties
IUPAC Name |
5-(2-methoxyphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-12-5-3-2-4-10(12)9-6-7-11(13(15)16)14-8-9/h2-8H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQATSVTKPHKSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680756 |
Source
|
Record name | 5-(2-Methoxyphenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225539-72-9 |
Source
|
Record name | 5-(2-Methoxyphenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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